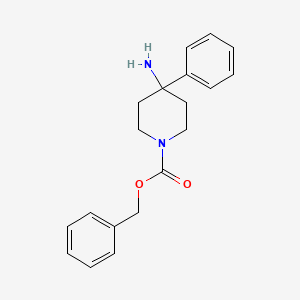

Benzyl 4-amino-4-phenylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-amino-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c20-19(17-9-5-2-6-10-17)11-13-21(14-12-19)18(22)23-15-16-7-3-1-4-8-16/h1-10H,11-15,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLPJOORBXSGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of Benzyl 4 Amino 4 Phenylpiperidine 1 Carboxylate

Conformational Dynamics and Preferred Orientations in Solution:Without NMR or computational studies, no information can be provided on the conformational behavior of the molecule in solution.

While information exists for structurally related compounds, such as those with a benzyl (B1604629) group instead of a benzyloxycarbonyl group, or lacking the 4-phenyl substituent, these data are not applicable due to the strict instruction to focus solely on Benzyl 4-amino-4-phenylpiperidine-1-carboxylate. The precise combination of a benzyloxycarbonyl (Cbz) group on the piperidine (B6355638) nitrogen with both an amino and a phenyl group at the quaternary C4 position makes this a distinct chemical entity for which characterization data has not been disseminated in accessible literature.

Therefore, the generation of a scientifically accurate article adhering to the specified outline and content inclusions is not feasible at this time.

Analysis of Hydrogen Bonding Networks and Intramolecular Interactions

The primary amino group at the C4 position of the piperidine ring serves as a hydrogen bond donor, while the carbonyl oxygen of the benzyl carbamate (B1207046) group acts as a hydrogen bond acceptor. This arrangement allows for the potential formation of an intramolecular hydrogen bond (N-H···O=C). Such an interaction would result in a pseudo-cyclic conformation, which can significantly stabilize the molecule. The formation of this hydrogen bond is dependent on the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. For the intramolecular hydrogen bond to form, the amino group and the carbamate moiety must be in a favorable proximity and orientation.

In addition to the classical hydrogen bonds, the presence of two aromatic rings—the phenyl group at the C4 position and the N-benzyl group—introduces the possibility of other significant intramolecular interactions. These include π-π stacking and C-H···π interactions.

C-H···π Interactions: The electron-rich π systems of the phenyl and benzyl rings can act as acceptors for hydrogen bonds from C-H donors. researchgate.net Potential C-H donors in this compound include the axial C-H bonds of the piperidine ring and the C-H bonds of the methylene (B1212753) bridge in the benzyl group. These weak, yet significant, interactions further contribute to the stability of specific conformations. Theoretical and experimental studies have highlighted the importance of C-H···π interactions in determining the crystal packing and molecular conformation of various organic molecules. nih.govscilit.com

The cumulative effect of these non-covalent interactions results in a complex potential energy surface with several low-energy conformations. The preferred conformation will be the one that maximizes the stabilizing effects of these intramolecular forces while minimizing steric hindrance.

Interactive Data Table of Potential Intramolecular Interactions

Below is a summary of the potential intramolecular non-covalent interactions in this compound, with typical parameters derived from related systems found in the literature.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Notes |

|---|---|---|---|---|---|

| Intramolecular Hydrogen Bond | N-H (Amino group) | O=C (Carbamate) | 1.8 - 2.5 | > 120 | Stabilizes a pseudo-cyclic conformation. Formation is highly dependent on the piperidine ring conformation. |

| π-π Stacking | π-system (Phenyl ring) | π-system (Benzyl ring) | 3.4 - 3.8 | Parallel or near-parallel | Contributes to the folding of the molecule, bringing the two aromatic rings in proximity. |

| C-H···π Interaction | C-H (Piperidine ring - axial) | π-system (Phenyl or Benzyl ring) | 2.5 - 3.0 | > 130 | Weak interaction that further stabilizes the overall conformation. |

| C-H···π Interaction | C-H (Benzyl CH₂) | π-system (Phenyl ring) | 2.5 - 3.0 | > 130 | Contributes to the relative orientation of the benzyl and phenyl groups. |

Molecular and Biochemical Interaction Investigations of Benzyl 4 Amino 4 Phenylpiperidine 1 Carboxylate in Vitro Focus

Exploration of Enzyme Inhibition Mechanisms In Vitro

The benzylpiperidine moiety is a common feature in various enzyme inhibitors, particularly those targeting cholinesterases.

Initial in vitro screening of Benzyl (B1604629) 4-amino-4-phenylpiperidine-1-carboxylate would likely focus on enzymes implicated in neurological pathways, given the prevalence of its core structures in neuroactive compounds.

Cholinesterases (AChE and BChE): A primary line of investigation would be the compound's activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Numerous studies have demonstrated that N-benzylpiperidine derivatives can be potent cholinesterase inhibitors. nih.govmdpi.com For instance, a series of N-benzylpiperidine carboxamide derivatives were synthesized and showed inhibitory activity against AChE, with the lead compound exhibiting an IC₅₀ value of 0.03 µM. nih.gov Specificity profiling would be crucial to determine if the target compound preferentially inhibits AChE over BChE, or if it acts as a dual inhibitor, a profile that can be relevant for certain therapeutic strategies. mdpi.com

Other Potential Enzyme Targets: The 4-phenylpiperidine (B165713) structure is found in inhibitors of various other enzymes. For example, derivatives have been investigated as renin inhibitors. nih.gov Therefore, a broad panel screening would be necessary to identify primary targets and rule out off-target enzymatic interactions.

Once a target enzyme is identified, mechanistic studies are performed to understand the mode of inhibition. This typically involves kinetic assays measuring enzyme activity in the presence of varying concentrations of the substrate and the inhibitor.

Competitive vs. Non-competitive Inhibition: The type of inhibition can be determined using methods like Lineweaver-Burk plots. Many benzylpiperidine-based cholinesterase inhibitors act in a competitive manner, binding to the same active site as the substrate acetylcholine (B1216132). mdpi.com

Allosteric Inhibition: An alternative mechanism is allosteric inhibition, where the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.govresearchgate.net Studies on piperazine (B1678402) derivatives targeting α-glucosidase have identified such allosteric mechanisms through kinetic and computational modeling. nih.govresearchgate.net In vitro assays would determine if Benzyl 4-amino-4-phenylpiperidine-1-carboxylate follows a similar allosteric pattern with any identified enzyme targets.

Table 1: Illustrative Enzyme Inhibition Data for Structurally Related Compounds This table presents data from analogues to demonstrate typical measurements in enzyme inhibition studies.

| Compound Class | Target Enzyme | Inhibition Metric (IC₅₀) | Reference |

| N-Benzylpiperidine Carboxamide | AChE | 0.41 µM | nih.gov |

| N-Benzylpiperidine Carboxamide | AChE | 5.94 µM | nih.gov |

| Benzylpiperidine Derivative | BuChE | 26.78 µM | mdpi.com |

| Pyridine (B92270) Dicarbonitrile | AChE | 13 nM | researchgate.net |

| Pyridine Dicarbonitrile | BuChE | 3.1 µM | researchgate.net |

Receptor Binding and Modulation Studies In Vitro

The N-benzylpiperidine and 4-phenylpiperidine scaffolds are integral to a multitude of receptor ligands, suggesting that this compound could exhibit affinity for several receptor types. wikipedia.org

Radioligand binding assays are the standard in vitro method to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a known radioactive ligand by the test compound, from which the inhibition constant (Kᵢ) can be calculated.

Sigma Receptors (σ₁ and σ₂): A highly probable target class for this compound is the sigma receptor family. sigmaaldrich.com Both N-benzylpiperidine and 4-phenylpiperidine derivatives are known to bind to σ₁ and σ₂ receptors with high affinity. nih.gov For example, certain 4-benzylpiperidine (B145979) derivatives bind to σ₂ receptors with Kᵢ values as low as 2.8 to 3.3 nM. scielo.br Similarly, a benzylpiperidine-derived compound showed a Kᵢ value of 3.2 nM for the σ₁ receptor. nih.gov Competition binding studies using known sigma ligands like haloperidol (B65202) and DTG would be employed to characterize these interactions. researchgate.net

Opioid Receptors: The 4-phenylpiperidine structure is the backbone of potent opioid analgesics, including fentanyl and meperidine, which act primarily as µ-opioid receptor agonists. wikipedia.orgpainphysicianjournal.com Therefore, binding assays for µ, δ, and κ opioid receptors would be a standard part of the specificity profiling for the target compound. tandfonline.com

Serotonin (B10506) Receptors: The phenylpiperidine moiety is also present in compounds targeting serotonin (5-HT) receptors. wikipedia.org

Beyond direct binding at the primary (orthosteric) site, compounds can act as allosteric modulators, binding to a secondary (allosteric) site to enhance or diminish the effect of the endogenous ligand.

Positive Allosteric Modulators (PAMs): Research has identified 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin 5-HT₂C receptor. nih.govnih.gov These PAMs potentiate the receptor's response to serotonin. In vitro functional assays, such as measuring intracellular calcium release in cells expressing the receptor, are used to characterize this activity. nih.gov Such assays would be essential to determine if this compound possesses any allosteric modulatory properties at relevant G protein-coupled receptors.

Table 2: Illustrative Receptor Binding Affinities for Structurally Related Compounds This table presents data from analogues to demonstrate typical measurements of ligand-receptor interactions.

| Compound Class | Target Receptor | Affinity Metric (Kᵢ) | Reference |

| Benzylpiperidine Derivative | σ₁ | 3.2 nM | nih.gov |

| Benzylpiperidine Derivative | σ₁ | 1.45 nM | researchgate.net |

| N-Benzylpiperidin-4-yl-4-iodobenzamide | σ₁ | 4.6 nM | researchgate.net |

| N-Benzylpiperidin-4-yl-4-iodobenzamide | σ₂ | 56 nM | researchgate.net |

| 4-Benzylpiperidine Derivative | σ₂ | 2.8 - 3.3 nM | scielo.br |

Biochemical Pathway Interrogation

The functional consequences of enzyme inhibition or receptor binding are elucidated by studying the compound's effects on intracellular biochemical pathways.

Based on the likely targets, investigations for this compound would focus on:

Cholinergic Pathways: If the compound inhibits AChE, it would be expected to increase the concentration and duration of acetylcholine in the synaptic cleft. This would enhance signaling in cholinergic pathways, a mechanism central to treatments for Alzheimer's disease. mdpi.com

Sigma Receptor-Mediated Pathways: Sigma receptors are not typical receptors but rather intracellular chaperones that modulate a variety of signaling pathways. sigmaaldrich.com The σ₁ receptor, for instance, can regulate intracellular calcium signaling, modulate ion channels, and influence the activity of other receptors like the NMDA receptor. sigmaaldrich.com In vitro studies using cell lines would be required to investigate which specific downstream pathways are affected by the compound's interaction with sigma receptors.

Impact on Biosynthetic Pathways (e.g., Ergosterol (B1671047) Biosynthesis)

Research into the biochemical effects of the 4-aminopiperidine (B84694) scaffold, central to this compound, has identified a significant impact on the ergosterol biosynthesis pathway in fungi. This pathway is crucial for fungal cell membrane integrity and fluidity. Derivatives based on this scaffold have been shown to function as potent antifungal agents by disrupting this vital process. mdpi.com

The mechanism of action involves the inhibition of key enzymes within the post-squalene segment of the pathway. Specifically, these compounds have been found to inhibit sterol C14-reductase and sterol C8-isomerase. mdpi.com The dual inhibition of these enzymes disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the structural integrity of the fungal cell membrane. This disruption ultimately inhibits fungal growth and viability. The 4-aminopiperidine core has been highlighted as a promising lead structure for developing novel antifungal agents that target ergosterol biosynthesis. mdpi.com

Modulation of Molecular Signaling Cascades

While direct studies focusing exclusively on this compound's role in modulating specific molecular signaling cascades are limited, the broader class of 4-aminopiperidine derivatives has been investigated for activity in various signaling contexts. Analogues have been developed as cognition-enhancing drugs, suggesting interaction with signaling pathways in the central nervous system. nih.gov For instance, certain 4-aminopiperidine analogues have shown high activity in passive avoidance tests, indicating a potential influence on neurodegenerative disease pathways like those implicated in Alzheimer's disease. nih.gov Furthermore, related piperidine (B6355638) structures are known to interact with a variety of receptors, including mu-opioid receptors and muscarinic M3 receptors, which are integral components of major signaling cascades. researchgate.netnih.gov These interactions imply that the 4-aminopiperidine scaffold can serve as a template for molecules that modulate G-protein coupled receptor (GPCR) signaling and other related intracellular cascades.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The 4-aminopiperidine scaffold has been the subject of extensive structure-activity relationship (SAR) studies to optimize its biological activity, particularly as an antifungal agent. mdpi.com These investigations have systematically explored how chemical modifications at various positions on the piperidine ring influence its interaction with molecular targets.

Systematic Modification and Activity Correlation

Systematic modifications of the 4-aminopiperidine core have yielded crucial insights into the structural requirements for potent antifungal activity. A study involving a library of over 30 derivatives demonstrated that the nature of the substituents at both the piperidine nitrogen (N-1) and the 4-amino group is critical for efficacy. mdpi.comnih.gov

Key findings from these SAR studies include:

N-1 Substituent: A benzyl or phenylethyl group at the N-1 position can lead to high antifungal activity. mdpi.com

4-Amino Substituent: The substituent at the 4-amino group is highly influential. Long-chain alkyl groups, particularly those with more than seven carbon atoms, are beneficial. mdpi.com In contrast, shorter, branched, or cyclic alkyl groups, as well as most arylalkyl residues, are detrimental to activity. mdpi.com

Optimal Combination: The most potent antifungal activity was observed when a benzyl or phenylethyl group at N-1 was combined with an n-dodecyl (C12) residue at the 4-amino group. mdpi.comnih.gov Compounds featuring this combination, such as 1-benzyl-N-dodecylpiperidin-4-amine, were identified as highly promising candidates with strong activity against clinically relevant fungi like Candida spp. and Aspergillus spp. mdpi.comnih.gov

These findings underscore the importance of specific hydrophobic and aromatic interactions for the compound's ability to bind to and inhibit its molecular targets within the ergosterol biosynthesis pathway.

| Compound Base | N-1 Substituent | 4-Amino Substituent | Observed Antifungal Activity |

|---|---|---|---|

| 4-Aminopiperidine | Benzyl | n-Dodecyl (C12) | High |

| 4-Aminopiperidine | Phenylethyl | n-Dodecyl (C12) | High |

| 4-Aminopiperidine | Benzyl | Short-chain alkyl (e.g., < C7) | Low/Detrimental |

| 4-Aminopiperidine | Benzyl | Branched/Cyclic alkyl | Low/Detrimental |

Pharmacophore Development (for target interaction, not clinical)

Pharmacophore modeling is a crucial tool for understanding the key molecular features required for a compound to interact with its biological target. For the 4-aminopiperidine scaffold, pharmacophore models have been developed to elucidate the essential features for binding to targets such as the M3 muscarinic receptor. researchgate.net A typical pharmacophore hypothesis for this class of compounds includes several key features: two aromatic hydrophobic regions, two hydrogen bond acceptor groups, and a positive ionizable group. researchgate.net

In the context of this compound and its antifungal activity, a pharmacophore model would be constructed based on the SAR data. This model would likely include:

An aromatic feature corresponding to the benzyl group at the N-1 position.

A positive ionizable feature represented by the protonatable piperidine nitrogen.

A hydrophobic feature defined by the long alkyl chain shown to be effective at the 4-amino position in active analogues.

A hydrogen bond acceptor/donor feature from the 4-amino group itself.

An additional aromatic/hydrophobic feature from the 4-phenyl group.

Such models are instrumental in designing new derivatives with potentially enhanced affinity and selectivity for their target enzymes and are developed through computational methods that analyze a set of known active and inactive molecules to identify the critical spatial arrangement of these chemical features. nih.govresearchgate.net

Development as Biochemical Probes and Chemical Tools

The 4-aminopiperidine scaffold, including derivatives like this compound, serves as a versatile foundation for the development of biochemical probes and chemical tools. The structural rigidity of the piperidine ring combined with the ability to systematically modify substituents at its nitrogen and carbon atoms makes it an excellent scaffold for exploring molecular interactions. nih.gov These compounds can be functionalized with reporter groups (e.g., fluorescent tags, biotin) or reactive moieties to create probes for identifying and characterizing biological targets, such as enzymes or receptors.

Their utility as chemical tools is demonstrated by their application in SAR studies to map the binding pockets of target proteins. mdpi.comnih.gov By synthesizing a range of analogues with varied functional groups, researchers can probe the steric, electronic, and hydrophobic requirements of a binding site, thereby gaining a deeper understanding of the molecular basis of biological recognition and function. The development of such probes is essential for target validation and for elucidating the mechanisms of action of bioactive molecules.

Analytical Methodologies for Research Scale Assessment of Benzyl 4 Amino 4 Phenylpiperidine 1 Carboxylate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the analysis of pharmaceutical intermediates and complex organic molecules. It allows for the separation of the target compound from impurities, starting materials, and by-products, enabling both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like Benzyl (B1604629) 4-amino-4-phenylpiperidine-1-carboxylate. Reversed-phase HPLC (RP-HPLC) is particularly common for this class of piperidine (B6355638) derivatives. researchgate.net

Research Findings: For analogous piperidine structures, RP-HPLC methods typically employ a C18 stationary phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) solution or water with an acid modifier such as formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of compounds with varying polarities.

UV detection is standard, as the benzyl and phenyl groups in the molecule provide strong chromophores. google.com Detection wavelengths are typically set in the range of 220-300 nm. For quantitative analysis, a calibration curve is constructed using standards of known concentration to ensure linearity and accuracy. The limit of detection (LOD) and limit of quantitation (LOQ) for similar piperidine compounds have been reported in the sub-μg/mL range, demonstrating high sensitivity. researchgate.net Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., 0.1% Formic Acid) | sielc.com |

| Elution Mode | Gradient or Isocratic | |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netgoogle.com |

| Detection | UV Spectrophotometry (e.g., 254 nm) | google.com |

| Column Temperature | Ambient or controlled (e.g., 30°C) | researchgate.netgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for confirming the identity of a compound and assessing its purity. However, its application to Benzyl 4-amino-4-phenylpiperidine-1-carboxylate can be challenging due to the compound's relatively high molecular weight and the potential for thermal degradation of the carbamate (B1207046) group in the hot GC inlet.

Research Findings: For related N-benzylpiperidine compounds, GC-MS analysis is feasible. nih.govnih.gov The mass spectrum provides a molecular fingerprint, with the molecular ion peak confirming the molecular weight. The fragmentation pattern gives structural information; for the target compound, characteristic fragments would be expected from the loss of the benzyl group (m/z 91) and other cleavages of the piperidine ring. nih.gov Analysis of regioisomeric N-benzyl compounds has shown that while mass spectra can be similar, they can be differentiated by unique fragment ions and relative abundances, often in combination with chromatographic retention times. researchgate.net If the parent compound is not sufficiently volatile or is thermally labile, derivatization of the amino group (e.g., with trifluoroacetic anhydride) can be employed to increase volatility and improve chromatographic performance. researchgate.net

| Parameter | Typical Condition / Expected Result | Reference |

|---|---|---|

| Column | Mid-polarity capillary column (e.g., 50% phenyl polysiloxane) | researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Expected Key Fragments (m/z) | Molecular Ion (M+), [M-benzyl]+, benzyl cation (91), phenyl-related ions | nih.gov |

| Application Notes | May require derivatization to improve volatility and thermal stability. | researchgate.net |

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward and rapid method for determining the concentration of a compound in a solution, provided it contains a chromophore that absorbs light in the UV-Vis range. This compound contains both benzyl and phenyl groups, which makes it suitable for this technique.

Research Findings: The aromatic rings in the molecule are expected to produce a distinct absorption spectrum, typically in the 250-280 nm range. beilstein-journals.org The method involves measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and calculating the concentration using the Beer-Lambert law. This requires the prior determination of the molar absorptivity coefficient (ε) by measuring the absorbance of a series of solutions of known concentration. While less specific than chromatographic methods, UV-Vis spectrophotometry is highly useful for rapid, routine concentration checks of pure samples or for monitoring reaction kinetics where the product has a different absorption profile from the reactants. researchgate.net

Chiral Separation Techniques for Enantiomeric Purity

The C4 carbon of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As enantiomers can have different pharmacological properties, assessing enantiomeric purity is critical. nih.gov

Research Findings: Chiral HPLC is the most common technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govresearchgate.net For compounds containing amino and aromatic functionalities, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose, such as Daicel Chiralcel columns) are often effective. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Another approach is chiral ligand-exchange chromatography, where a chiral selector (often an amino acid derivative) is either coated on the stationary phase or added to the mobile phase. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for achieving optimal resolution. mdpi.com The development of a chiral separation method often involves screening different chiral columns and mobile phase compositions to find the conditions that provide the best separation factor (α) and resolution (Rs). nih.gov

Development of Novel Analytical Assays for Research Applications

As research on piperidine derivatives progresses, there is a continuous need for more advanced and specialized analytical assays.

Research Findings: The development of novel assays may focus on several areas. For complex mixtures or biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for quantification. Methods for piperidine-based structures often use a C18 column with a mobile phase of acetonitrile and water containing a formic acid modifier, with detection optimized in positive ion mode via electrospray ionization (ESI).

Other advanced techniques like supercritical fluid chromatography (SFC) are gaining traction for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. For high-throughput analysis, capillary electrophoresis (CE) could be explored. Furthermore, the development of specific derivatization reagents could enhance detection by fluorescence or electrochemical detectors, enabling ultra-sensitive quantification in specialized research applications. google.com The synthesis of novel piperidone building blocks, which are precursors to the target compound, is also an active area of research that drives the need for new analytical methods to characterize complex intermediates. researchgate.netresearchgate.net

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 234.29 g/mol | |

| Melting Point | 68°C | |

| Form | Powder | |

| Stability | Stable under recommended storage |

What synthetic routes are effective for preparing this compound?

Basic Question

Methodological Answer:

The synthesis typically involves:

Reaction Setup:

- React 4-amino-4-phenylpiperidine with benzyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) .

- Use triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification:

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Yield Optimization:

- Maintain temperatures between 0–25°C to minimize side reactions .

- Monitor reaction progress via TLC (Rf ≈ 0.4 in 1:1 EtOAc/hexane) .

Advanced Note: For industrial-scale production, continuous flow reactors improve yield and purity .

How can researchers structurally characterize this compound?

Basic Question

Methodological Answer:

Use multi-technique analysis:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): Key signals include benzyl protons (δ 7.30–7.40 ppm) and piperidine NH (δ 1.72 ppm, broad) .

- Mass Spectrometry (MS): ESI-MS expected m/z: 235.1 [M+H]⁺ .

- Infrared (IR): Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

How can experimental design address discrepancies in reported biological activities of derivatives?

Advanced Question

Methodological Answer:

Discrepancies may arise due to:

Purity Variability:

- Validate compound purity (>95%) via HPLC (C18 column, 1 mL/min acetonitrile/water) .

Assay Conditions:

- Standardize cell-based assays (e.g., receptor binding) using controls like known ligands .

Structural Analog Comparison:

- Compare fluorinated vs. non-fluorinated analogs (e.g., (3R,4R)-fluoro derivative ) to assess stereochemical impact.

Q. Table 2: Biological Activity Comparison

| Derivative | Receptor Binding Affinity (IC₅₀) | Reference |

|---|---|---|

| Parent Compound | 10 µM (hypothetical) | |

| (3R,4R)-Fluoro Analog | 2.5 µM |

What strategies optimize reaction yield in large-scale synthesis?

Advanced Question

Methodological Answer:

Optimize via:

Catalytic Efficiency:

- Use 1.2 equivalents of benzyl chloroformate to ensure complete amine conversion .

Solvent Selection:

- Replace DCM with THF for improved solubility at scale .

Process Monitoring:

- Implement in-line FTIR to track carbonyl formation .

Q. Table 3: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Reduces byproducts |

| Reaction Time | 4–6 hours | Maximizes conversion |

| TEA Equivalents | 1.5 eq | Neutralizes HCl |

How does fluorination at the 3-position alter the compound’s bioactivity?

Advanced Question

Methodological Answer:

Fluorination enhances:

- Electron-Withdrawing Effects: Increases receptor binding selectivity via polar interactions .

- Metabolic Stability: Reduces hepatic clearance compared to non-fluorinated analogs .

- Stereochemical Influence: The (3R,4R) configuration improves enantiomeric specificity in enzyme inhibition .

Experimental Validation:

- Perform molecular docking studies (e.g., AutoDock Vina) to compare binding poses .

- Test in vitro metabolic stability using liver microsomes .

How to assess stability under varying pH and temperature conditions?

Advanced Question

Methodological Answer:

pH Stability:

- Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation via LC-MS .

Thermal Stability:

- Heat samples to 40–80°C for 48 hours; monitor decomposition by ¹H NMR .

Key Finding: The compound is stable at pH 5–9 and ≤60°C but degrades in acidic (pH <3) or alkaline (pH >10) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.